
1-(3-cyanophenyl)-3-phenylurea
Overview
Description
N-(3-cyanophenyl)-N’-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyanophenyl group and a phenyl group attached to a urea moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibit the programmed cell death-1/programmed cell death-ligand 1 (pd-1/pd-l1) immune checkpoint pathway . This pathway plays a crucial role in immune response regulation, and its inhibition can enhance the body’s ability to detect and eliminate cancer cells .
Biochemical Pathways
If the compound does indeed inhibit the pd-1/pd-l1 pathway as suggested, it would affect the immune response regulation, potentially enhancing the body’s ability to detect and eliminate cancer cells .
Result of Action
If the compound does inhibit the pd-1/pd-l1 pathway, it could potentially result in enhanced immune response against cancer cells .
Biochemical Analysis
Biochemical Properties
N-(3-cyanophenyl)-N’-phenylurea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, particularly SIRT1 and SIRT2 . This inhibition leads to increased acetylation of histone proteins, which can affect gene expression and cellular functions. Additionally, N-(3-cyanophenyl)-N’-phenylurea interacts with other proteins involved in cell signaling pathways, further influencing cellular processes .
Cellular Effects
N-(3-cyanophenyl)-N’-phenylurea exerts various effects on different types of cells and cellular processes. It has been observed to induce apoptosis in cancer cells, such as glioblastoma cells, while having a lower impact on normal glial cells . This selective toxicity makes it a promising candidate for cancer therapy. The compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of HDAC enzymes and other proteins . These effects can lead to changes in cell proliferation, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of N-(3-cyanophenyl)-N’-phenylurea involves its binding interactions with biomolecules and enzyme inhibition. By inhibiting HDAC enzymes, the compound increases the acetylation levels of histone proteins, leading to changes in chromatin structure and gene expression . This can result in the activation or repression of specific genes involved in cell cycle regulation, apoptosis, and other cellular processes. Additionally, N-(3-cyanophenyl)-N’-phenylurea may interact with other proteins and enzymes, further influencing cellular functions at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-cyanophenyl)-N’-phenylurea can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that N-(3-cyanophenyl)-N’-phenylurea remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, which may have implications for its therapeutic potential.
Dosage Effects in Animal Models
The effects of N-(3-cyanophenyl)-N’-phenylurea vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, including damage to normal tissues and organs . Understanding the dosage effects is essential for determining the therapeutic window and minimizing potential side effects in clinical applications.
Metabolic Pathways
N-(3-cyanophenyl)-N’-phenylurea is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism can affect its activity and efficacy in biochemical reactions. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s effects on metabolic flux and metabolite levels, further impacting cellular functions.
Transport and Distribution
The transport and distribution of N-(3-cyanophenyl)-N’-phenylurea within cells and tissues are crucial for its activity and function. The compound may interact with transporters and binding proteins that facilitate its uptake and localization . Once inside the cells, N-(3-cyanophenyl)-N’-phenylurea can accumulate in specific compartments or organelles, affecting its activity and interactions with biomolecules . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
N-(3-cyanophenyl)-N’-phenylurea’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with histone proteins and influence gene expression . The subcellular localization of N-(3-cyanophenyl)-N’-phenylurea can affect its interactions with biomolecules and its overall impact on cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-N’-phenylurea typically involves the reaction of 3-cyanophenyl isocyanate with aniline. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds smoothly at room temperature, yielding the desired product in good to excellent yields.
Industrial Production Methods
On an industrial scale, the production of N-(3-cyanophenyl)-N’-phenylurea can be achieved through a similar synthetic route, with optimizations for large-scale operations. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the cyanophenyl or phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-cyanophenyl)-N’-phenylurea has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
N-(3-cyanophenyl)-N’-phenylurea can be compared with other similar compounds, such as:
N-(4-cyanophenyl)-N’-phenylurea: This compound has a similar structure but with the cyanophenyl group in the para position. It may exhibit different reactivity and biological activity.
N-(3-cyanophenyl)-N’-methylurea: This compound has a methyl group instead of a phenyl group, which can affect its chemical properties and applications.
Properties
IUPAC Name |
1-(3-cyanophenyl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-10-11-5-4-8-13(9-11)17-14(18)16-12-6-2-1-3-7-12/h1-9H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYKDMRXLMUPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359025 | |
| Record name | N-(3-cyanophenyl)-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87597-64-6 | |
| Record name | N-(3-cyanophenyl)-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


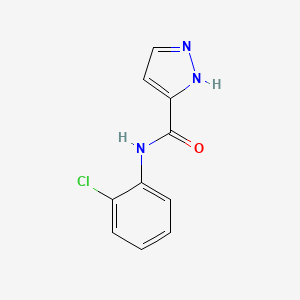
![Proline, 1-[(phenylamino)carbonyl]-](/img/structure/B1348589.png)
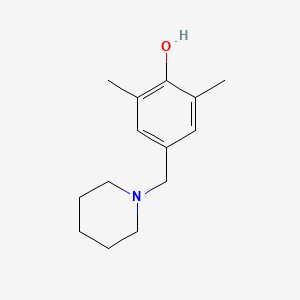

![Methyl 3-amino-2-benzo[b]furancarboxylate](/img/structure/B1348597.png)
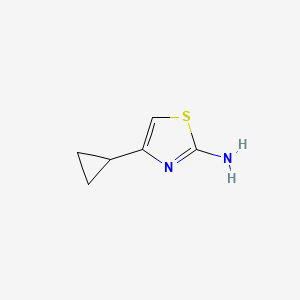
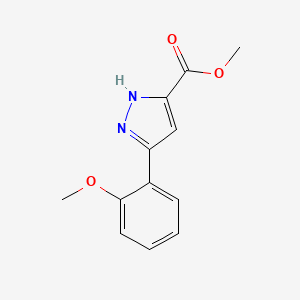
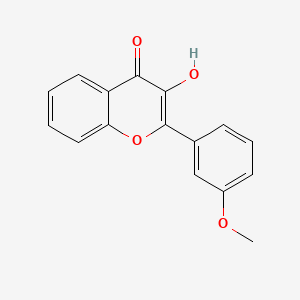

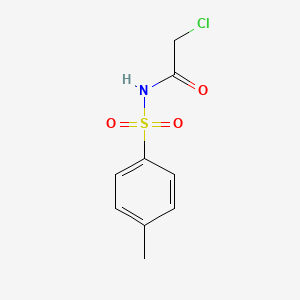
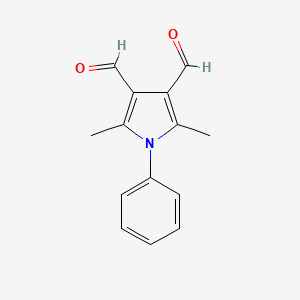
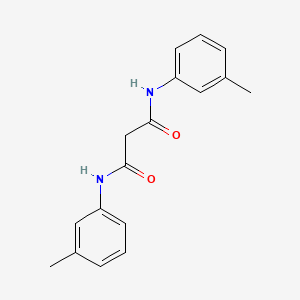
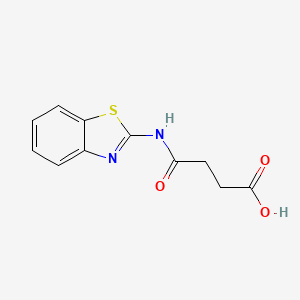
![2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]imino}methyl)benzenol](/img/structure/B1348619.png)
